molecular formula C10H14BrNO B13317242 2-(1-Aminobutyl)-4-bromophenol

2-(1-Aminobutyl)-4-bromophenol

Cat. No.: B13317242
M. Wt: 244.13 g/mol
InChI Key: MYDMBOYMZQNKKU-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-4-bromophenol is an organic compound that features a bromine atom and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-4-bromophenol typically involves the following steps:

    Amination: The introduction of the amino group can be performed through nucleophilic substitution reactions. For instance, the reaction of 4-bromophenol with 1-aminobutane under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-4-bromophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogen-substituted phenol.

    Substitution: Thiol or amine-substituted phenol derivatives.

Scientific Research Applications

2-(1-Aminobutyl)-4-bromophenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-4-bromophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-aminophenol: Similar structure but lacks the butyl group.

    2-(1-Aminobutyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine.

    2-(1-Aminobutyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-(1-Aminobutyl)-4-bromophenol is unique due to the presence of both the butyl group and the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can provide distinct properties compared to its analogs.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-(1-aminobutyl)-4-bromophenol

InChI

InChI=1S/C10H14BrNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3

InChI Key

MYDMBOYMZQNKKU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Br)O)N

Origin of Product

United States

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